2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and dimethyl groups. The final step involves the formation of the acetylamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
- 1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a pyrido[2,3-d]pyrimidine core with cyclopropyl and dimethyl groups makes it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(1-cyclopropyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O2S/c1-12-5-6-16(10-13(12)2)24-18(27)11-29-22-25-21(28)19-14(3)9-15(4)23-20(19)26(22)17-7-8-17/h5-6,9-10,17H,7-8,11H2,1-4H3,(H,24,27) |
InChI Key |
ZEJONQVBQHPVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2C4CC4)N=C(C=C3C)C)C |
Origin of Product |
United States |
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